molecular formula C16H12IN3O2S B238171 N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B238171
M. Wt: 437.3 g/mol
InChI Key: PIDLSPLRBFBKSX-UHFFFAOYSA-N
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Description

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a selective inhibitor of nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide works by inhibiting the activity of the NF-κB signaling pathway, which is a critical regulator of the immune response, inflammation, and cell survival. NF-κB is a transcription factor that activates the expression of genes involved in inflammation, cell proliferation, and cell survival. Inhibition of NF-κB by N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide leads to reduced expression of these genes, resulting in reduced inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, suppress the immune response, reduce inflammation, and reduce tissue damage. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its selectivity for the NF-κB signaling pathway, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one of the limitations of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are many future directions for research on N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the identification of new therapeutic applications for N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, such as in neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process starting with the reaction of 2-aminopyridine with methyl 2-bromo-3-oxobutanoate to form 2-(6-methylpyridin-2-yl)acetic acid. The acid is then converted to its corresponding acid chloride and reacted with 5-iodobenzofuran-2-carboxylic acid to form the key intermediate, N-[(5-iodo-6-methylpyridin-2-yl)carbamoyl]-2-benzofuran-1-carboxylic acid. The final step involves the reaction of the key intermediate with thiosemicarbazide to yield N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to suppress the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation and tissue damage by blocking the NF-κB signaling pathway.

properties

Product Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Molecular Formula

C16H12IN3O2S

Molecular Weight

437.3 g/mol

IUPAC Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H12IN3O2S/c1-9-11(17)6-7-14(18-9)19-16(23)20-15(21)13-8-10-4-2-3-5-12(10)22-13/h2-8H,1H3,(H2,18,19,20,21,23)

InChI Key

PIDLSPLRBFBKSX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)I

Origin of Product

United States

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